molecular formula C9H8N2 B149083 4-Methylquinazoline CAS No. 700-46-9

4-Methylquinazoline

Cat. No.: B149083
CAS No.: 700-46-9
M. Wt: 144.17 g/mol
InChI Key: JWEOEZZCZCCPJL-UHFFFAOYSA-N
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Description

4-Methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazoline typically involves the reaction of 2-aminobenzylamine with formic acid under reflux conditions. This method yields this compound through a cyclization process. Another common method involves the reaction of anthranilic acid with acetic anhydride, followed by cyclization with formamide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The scalability of these methods makes them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents.

Major Products Formed:

Scientific Research Applications

Synthesis of 4-Methylquinazoline

The synthesis of this compound typically involves the reaction of 2-aminoacetophenone with formamide under optimized conditions. The use of Lewis acid catalysts, such as BF3-Et2O, has been shown to enhance yields significantly. The optimal conditions yield approximately 86%, which is a notable improvement over previous methods that reported yields between 50% and 75% .

Synthesis Conditions:

Parameter Optimal Condition
CatalystBF3-Et2O
Molar Ratio (2-aminoacetophenone: BF3-Et2O)1:0.5
Weight Ratio (2-aminoacetophenone: formamide)1:52
Temperature150°C
Time6 hours

Biological Activities

This compound exhibits a range of biological activities that make it valuable in pharmaceutical research:

  • Antitumor Activity: It has been evaluated for its potential as an antitumor agent. Studies indicate that derivatives of quinazoline, including this compound, show promise against various cancer cell lines, demonstrating moderate cytotoxicity comparable to established chemotherapeutics .
  • Insecticidal Properties: This compound has been identified as an effective insecticide against Triatoma infestans, the vector for Chagas disease. Behavioral studies have shown that it attracts fifth instar nymphs and females of this species, suggesting its potential use in monitoring and control strategies .
  • Antimicrobial Effects: Preliminary research indicates that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections .

Case Study 1: Antitumor Potential

In a study focusing on the antiproliferative effects of this compound on bronchial carcinoma cells (A549), researchers observed significant morphological changes in the cells, indicating its potential as a therapeutic agent. The compound demonstrated comparable effects to known chemotherapeutics like doxorubicin .

Case Study 2: Insect Behavior Modification

Research on the behavioral response of Triatoma infestans revealed that both fifth instar nymphs and females were significantly attracted to formulations containing this compound. This attraction was quantified through video tracking systems, highlighting its potential application in vector control strategies for Chagas disease .

Biological Activity

4-Methylquinazoline is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, along with relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, including the reaction of 2-aminoacetophenone with formamide in the presence of a Lewis acid catalyst. The typical yield ranges from 50% to 75% depending on the reaction conditions . The compound's structure allows it to interact with various biological macromolecules, leading to a wide range of biological activities.

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial properties. It has been identified as a promising candidate in the development of agents targeting Triatoma infestans, the primary vector for Chagas disease. The compound exhibits insecticidal activity, making it valuable in controlling pest populations .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivityReference
Bacillus subtilisNo growth inhibition
Escherichia coliNo growth inhibition
Staphylococcus aureusModerate activity

Anticancer Properties

Research indicates that this compound derivatives possess significant anticancer properties. Various studies have demonstrated moderate antiproliferative effects against different cancer cell lines, including bronchial carcinoma (A549) and breast adenocarcinoma (MCF-7) cells. These effects are comparable to established chemotherapeutic agents like doxorubicin .

Case Study: Anticancer Activity

In one study, researchers evaluated the cytotoxicity of this compound against several tumor cell lines. The results indicated that at a concentration of 5μg/ml5\,\mu g/ml, treated MCF-7 cells exhibited nuclear deformation and microtubule network disruption, suggesting a potential mechanism for its anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can enhance or diminish their therapeutic effects. For instance, substituents at the C-4 position have been identified as critical for immunosuppressive activity .

Table 2: Structure-Activity Relationship Insights

Substituent PositionEffect on Activity
C-4Key modification site for immunosuppression
C-6Enhances COX-2 inhibitory effect

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has shown potential in other therapeutic areas:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
  • Antiviral : Research suggests potential antiviral activities against certain viral strains.
  • Antihypertensive : Certain analogs have been investigated for their ability to lower blood pressure .

Properties

IUPAC Name

4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEOEZZCZCCPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287113
Record name 4-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-46-9
Record name 4-Methylquinazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylquinazoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8Y3UW6XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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